molecular formula C16H14ClN3O2 B6174828 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride CAS No. 2490404-00-5

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride

Cat. No. B6174828
CAS RN: 2490404-00-5
M. Wt: 315.8
InChI Key:
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Description

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride, also known as 4-IPH, is a novel small molecule that has recently been developed for use in a variety of scientific applications. 4-IPH is a highly potent compound with a wide range of potential applications, including drug discovery, drug development, and biochemistry.

Mechanism of Action

The exact mechanism of action of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride is not yet fully understood. However, it is believed that 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride binds to and modulates the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has been shown to modulate the activity of various receptors, including opioid receptors, GABA receptors, and serotonin receptors.
Biochemical and Physiological Effects
4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has been shown to reduce pain and inflammation, as well as to reduce the symptoms of anxiety and depression. Additionally, 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has been shown to reduce the levels of certain hormones, including cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has several advantages for use in laboratory experiments. It is a highly potent compound that can be easily synthesized in a short amount of time. Additionally, 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has a wide range of potential applications, making it a useful tool for a variety of scientific research. However, there are some limitations to using 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride in laboratory experiments. For example, it is not known whether 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride is safe for use in humans, and it is not known if it has any adverse side effects.

Future Directions

There are a number of potential future directions for 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride research. One potential avenue of research is to further investigate the mechanism of action of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride, in order to better understand how it works and to identify potential therapeutic applications. Additionally, further research could be conducted to determine the safety and efficacy of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride for use in humans. Additionally, further research could be conducted to explore the potential applications of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride in drug discovery and drug development. Finally, further research could be conducted to explore the potential applications of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride in biochemistry and other scientific fields.

Synthesis Methods

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride can be synthesized via a two-step procedure using a modified Strecker reaction. The first step involves the reaction of an aromatic amine with an aldehyde to form an imine, followed by the reaction of the imine with an isocyanide to form a urea. The urea is then hydrolyzed to form 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride. The reaction is highly efficient and yields a high yield of 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride.

Scientific Research Applications

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has a wide range of potential applications in the field of scientific research. It has been used in drug discovery and drug development as a potential lead compound for new drugs. Additionally, 4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride has been used in biochemistry as a tool for investigating enzyme activity, as well as for studying the effects of drugs on cellular processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride' involves the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with thionyl chloride to form 2,3-dihydro-1H-isoindole-5-carbonyl chloride. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-5-carboxylic acid", "thionyl chloride", "5-amino-1,2,4-oxadiazole-3-carboxylic acid", "phenol", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-isoindole-5-carboxylic acid with thionyl chloride to form 2,3-dihydro-1H-isoindole-5-carbonyl chloride.", "Step 2: React 2,3-dihydro-1H-isoindole-5-carbonyl chloride with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of a base to form the desired compound.", "Step 3: Add hydrochloric acid to the final product to form the hydrochloride salt of the compound." ] }

CAS RN

2490404-00-5

Product Name

4-[5-(2,3-dihydro-1H-isoindol-5-yl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.8

Purity

95

Origin of Product

United States

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